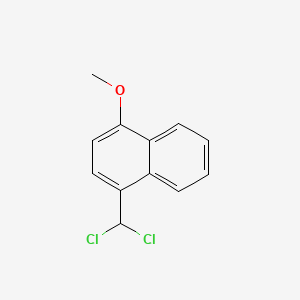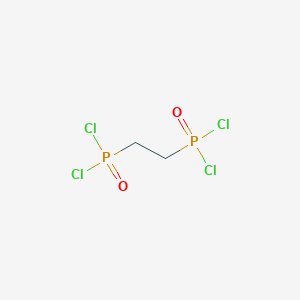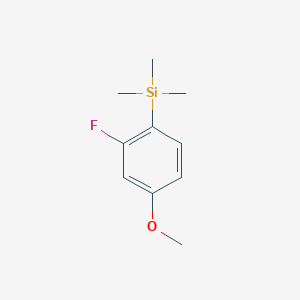![molecular formula C14H23BN2O4 B13681685 (R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)
(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a boronic acid ester group, a pyrazole ring, and a dioxane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Dioxane Moiety: The dioxane ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a dioxane-containing nucleophile.
Boronic Acid Ester Formation: The final step involves the formation of the boronic acid ester by reacting the pyrazole-dioxane intermediate with pinacol borane under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
®-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The boronic ester group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling can yield biaryl compounds, while oxidation can produce boronic acids.
科学研究应用
®-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of ®-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pyrazole ring and dioxane moiety also contribute to its reactivity and specificity.
相似化合物的比较
Similar Compounds
®-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid: Similar structure but lacks the pinacol ester group.
®-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Methyl Ester: Similar structure with a different ester group.
®-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Ethyl Ester: Similar structure with an ethyl ester group.
Uniqueness
®-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester is unique due to its specific combination of the boronic ester group, pyrazole ring, and dioxane moiety
属性
分子式 |
C14H23BN2O4 |
|---|---|
分子量 |
294.16 g/mol |
IUPAC 名称 |
1-(1,4-dioxan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H23BN2O4/c1-13(2)14(3,4)21-15(20-13)11-7-16-17(8-11)9-12-10-18-5-6-19-12/h7-8,12H,5-6,9-10H2,1-4H3 |
InChI 键 |
DGBPIUHUJOTLCV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3COCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


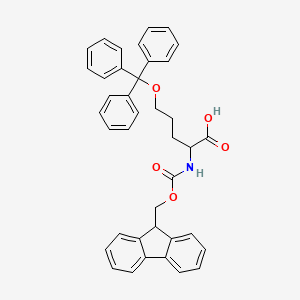
![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)
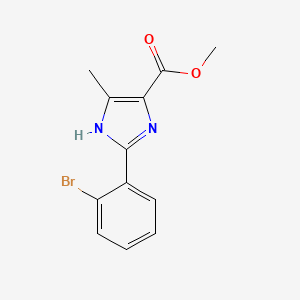

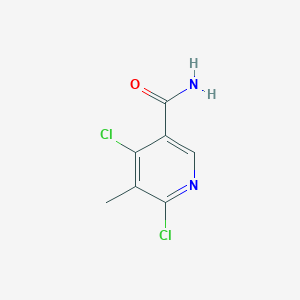
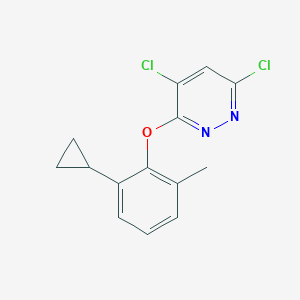
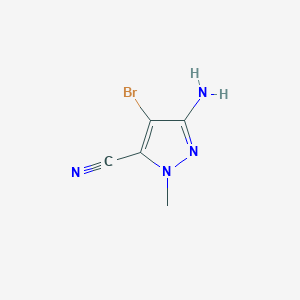
![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)
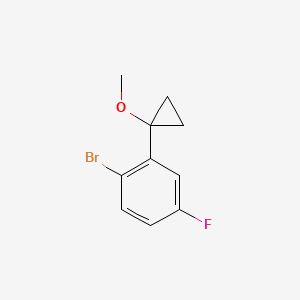
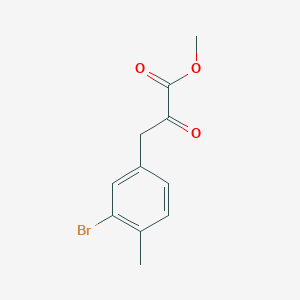
![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)
